Boc-D-Ala-NH2

Vue d'ensemble

Description

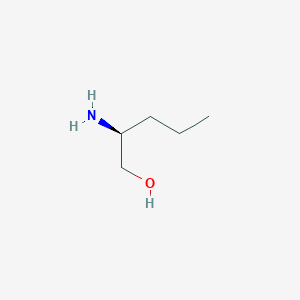

Boc-D-Ala-NH2 is a protected form of the D-alanine amino acid, where the Boc (tert-butoxycarbonyl) group is used to protect the amine functionality during peptide synthesis. This protection strategy is commonly employed to prevent unwanted side reactions and to allow for the sequential construction of peptides in a controlled manner. The Boc group can be removed under acidic conditions, revealing the free amine which can then participate in further peptide bond formation.

Synthesis Analysis

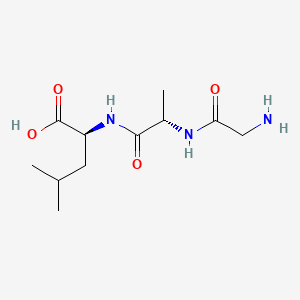

The synthesis of Boc-D-Ala-NH2 is not directly described in the provided papers. However, the synthesis of a related aza-tripeptide is detailed in the second paper, where a Boc-protected amino acid is used as a building block. The aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr was synthesized using the diisopropylcarbodiimide/1-hydroxy-7-aza-benzotriazole (DIPCDI/HOAt) coupling method, starting from a Boc-AzPip-OBzl pivotal intermediate . This method is indicative of the general approach to synthesizing Boc-protected amino acids, which involves the activation of carboxylic acids and the subsequent coupling with amines in the presence of protection groups.

Molecular Structure Analysis

The molecular structure of Boc-D-Ala-NH2 itself is not discussed in the provided papers. However, the molecular structure of the aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr is characterized by a βVI-like turn around the N-terminal Ala-AzPip sequence, which is stabilized by two intramolecular hydrogen bonds sharing the same (Boc)CO carbonyl acceptor . This information suggests that Boc-protected amino acids can adopt specific conformations in both solution and crystalline states, which are important for understanding their behavior in peptide synthesis and structure.

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving Boc-D-Ala-NH2. However, the general reactivity of Boc-protected amino acids involves the deprotection of the Boc group under acidic conditions to yield the free amine, which can then engage in peptide bond formation with other amino acid residues or protected amino acids. The Boc group is known for its stability under basic and neutral conditions, which allows for selective deprotection and coupling reactions in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-D-Ala-NH2 are not directly reported in the provided papers. However, the stability of the Boc group under various conditions is well-known, and the Boc-protected amino acids are generally solid at room temperature. They are soluble in common organic solvents, which facilitates their use in standard peptide synthesis protocols. The Boc group's removal is typically achieved using trifluoroacetic acid (TFA) or other strong acids, which allows for the controlled synthesis of peptides .

Applications De Recherche Scientifique

Peptide Synthesis and Conformation Analysis : Boc-D-Ala-NH2 is used in the synthesis of peptides and their structural analysis. For example, Kovač et al. (2009) utilized Boc-Ala in the formation of ferrocene-containing peptides, which were stabilized by intramolecular hydrogen bonds and exhibited ordered helical conformations (Kovač et al., 2009).

Conformational Studies in Peptides : Boc-Ala is instrumental in studying the solution conformations of peptides. Vijayakumar and Balaram (1983) demonstrated the formation of folded solution conformations in peptides containing Boc-Ala, highlighting the presence of intramolecular hydrogen bonds (Vijayakumar & Balaram, 1983).

Synthesis of Cyclic β-Amino Acid Units : Fülöp et al. (2004) reported the preparation of tetrapeptides containing cyclic β-amino acid units using Boc-protected β-lactams, demonstrating the versatility of Boc-D-Ala-NH2 in peptide synthesis (Fülöp, Forró, & Tóth, 2004).

Investigating Peptide Solution Conformation : Gupta et al. (1990) synthesized a heptapeptide containing Boc-Gly and analyzed its solution conformation, which suggested the presence of folded, helical structures in certain solvents (Gupta, Bharadwaj, & Chauhan, 1990).

Role in Anticancer Activity : Drąg-Zalesińska et al. (2015) synthesized amino acid esters of betulin, including Boc-l-Ala-OH, to investigate their specific anticancer role in human epidermoid carcinoma cells, highlighting the biomedical applications of Boc-D-Ala-NH2 (Drąg-Zalesińska et al., 2015).

Safety and Hazards

Boc-D-Ala-NH2 is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust, fume, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Boc-D-Ala-NH2, also known as tert-butyl (1R)-2-amino-1-methyl-2-oxoethylcarbamate, is a synthetic peptide . It is primarily used in scientific research for its broad applications . The primary targets of Boc-D-Ala-NH2 are proteins, enzymes, and small molecules . These targets play crucial roles in various biochemical processes, including protein-protein interactions, enzyme-substrate interactions, and protein-ligand interactions .

Mode of Action

The mechanism of action of Boc-D-Ala-NH2 centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers Boc-D-Ala-NH2 to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .

Result of Action

The molecular and cellular effects of Boc-D-Ala-NH2’s action are primarily related to its interaction with its targets. By binding to proteins, enzymes, and small molecules, it can influence their structure and function . This can lead to changes in various biochemical processes, potentially impacting cellular functions.

Action Environment

The action, efficacy, and stability of Boc-D-Ala-NH2 can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other molecules can affect its binding affinity and stability . .

Propriétés

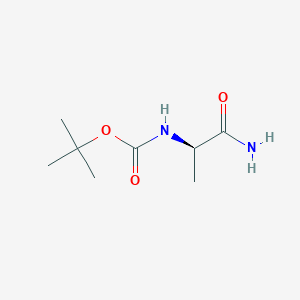

IUPAC Name |

tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426726 | |

| Record name | Boc-D-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Ala-NH2 | |

CAS RN |

78981-25-6 | |

| Record name | Boc-D-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.